3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid
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Overview
Description
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid is a brominated and fluorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are known for their significant biological and pharmacological activities, making derivatives like this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves the bromination and fluorination of indole derivatives
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid is compared with other similar indole derivatives, such as 5-bromoindole and 7-fluoroindole. Its uniqueness lies in the combination of bromine and fluorine atoms, which can significantly alter its chemical and biological properties.
Comparison with Similar Compounds
5-Bromoindole
7-Fluoroindole
3-(5-Bromo-3-indolyl)propanoic Acid
3-(7-Fluoro-3-indolyl)propanoic Acid
This comprehensive overview provides a detailed understanding of 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H9BrFNO2 |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-3-8-6(1-2-10(15)16)5-14-11(8)9(13)4-7/h3-5,14H,1-2H2,(H,15,16) |
InChI Key |
UQBJSGACYVMOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCC(=O)O)F)Br |
Origin of Product |
United States |
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